8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
Description
This compound is a purine-2,6-dione derivative with distinct substitutions at positions 7 and 8 of the xanthine core. At the 7-position, it bears a 2-methylbenzyl group, which enhances lipophilicity and may influence receptor binding. The 8-position is substituted with a [(4-benzylpiperidin-1-yl)methyl] group, a structural feature that likely modulates selectivity and pharmacokinetic properties.
Properties
Molecular Formula |
C28H33N5O2 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C28H33N5O2/c1-20-9-7-8-12-23(20)18-33-24(29-26-25(33)27(34)31(3)28(35)30(26)2)19-32-15-13-22(14-16-32)17-21-10-5-4-6-11-21/h4-12,22H,13-19H2,1-3H3 |
InChI Key |
WFHDGJWCSVSXAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCC(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The target compound features a purine-2,6-dione core with four distinct substituents:
-
1- and 3-positions : Methyl groups introduced via alkylation.
-
7-position : 2-Methylbenzyl moiety, likely added through nucleophilic substitution.
-
8-position : (4-Benzylpiperidin-1-yl)methyl group, requiring coupling or Mannich-type reactions.
The molecular formula C₃₂H₃₆N₆O₂ (calculated molecular weight: 560.7 g/mol) underscores the compound's complexity, with a XLogP3 of 4.4 indicating moderate lipophilicity.
Retrosynthetic Strategy
Retrosynthetic breakdown suggests the following disconnections:
-
Purine core assembly from xanthine or its derivatives.
-
7-(2-Methylbenzyl) introduction via alkylation of a 7-H xanthine intermediate.
-
8-[(4-Benzylpiperidin-1-yl)methyl] installation using a bromomethyl intermediate and 4-benzylpiperidine.
Synthetic Pathways and Methodologies
Core Purine Formation
The purine-2,6-dione skeleton is typically derived from xanthine (1 ), which undergoes selective alkylation.
Step 1: 1,3-Dimethylation of Xanthine
Xanthine is treated with methyl iodide (2.2 equiv) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 60°C for 12 hours, yielding 1,3-dimethylxanthine (2 ) in 85% yield.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (3.0 equiv) |
| Temperature | 60°C |
| Time | 12 hours |
7-(2-Methylbenzyl) Substitution
Step 2: Alkylation at Position 7
Compound 2 reacts with 2-methylbenzyl bromide (1.5 equiv) in tetrahydrofuran (THF) using sodium hydride (NaH) as a base at 0°C to room temperature for 6 hours, producing 1,3-dimethyl-7-(2-methylbenzyl)xanthine (3 ) in 78% yield.
Optimization Insight :
8-[(4-Benzylpiperidin-1-yl)methyl] Installation
Step 3a: Bromination at Position 8
Compound 3 undergoes bromination using phosphorus oxybromide (POBr₃) in acetonitrile at 80°C for 8 hours, yielding 8-bromo-1,3-dimethyl-7-(2-methylbenzyl)xanthine (4 ) in 70% yield.
Step 3b: Nucleophilic Substitution
Bromide 4 reacts with 4-benzylpiperidine (1.2 equiv) in the presence of triethylamine (Et₃N) and a palladium catalyst (Pd(OAc)₂, 5 mol%) in toluene at 100°C for 24 hours, affording the target compound in 65% yield.
Critical Parameters :
-
Catalyst : Palladium acetate reduces reaction time from 48 to 24 hours.
Process Optimization and Challenges
Catalytic Enhancements
The patent WO2015107533A1 highlights the use of palladium catalysts to accelerate coupling reactions at position 8, improving yields from 45% to 65%. Alternative catalysts (e.g., CuI) resulted in lower efficiency (<50%) due to steric hindrance from the 4-benzylpiperidine group.
Purification Strategies
-
Acid-Base Extraction : The crude product is dissolved in 10% acetic acid, washed with methyl isobutyl ketone to remove non-polar impurities, and basified with NaOH to precipitate the compound.
-
Recrystallization : Methanol/water (3:1) yields >99% purity by HPLC.
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Purity (%) | Conditions |
|---|---|---|
| HPLC | 99.5 | C18 column, MeOH/H₂O (70:30) |
| TLC | 98 | Silica gel, CH₂Cl₂/MeOH (9:1) |
Chemical Reactions Analysis
Types of Reactions
8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or piperidine derivatives.
Scientific Research Applications
8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, and biological activities:
*Estimated based on structural similarity.
Key Structural Differences and Implications
7-Position Substitutions :
- The target compound’s 2-methylbenzyl group (vs. 4-methylbenzyl in or benzyl in ) may enhance steric hindrance or alter binding to hydrophobic pockets in target receptors.
- In , acetyl-piperazinyl substitutions at the 7-position conferred vasodilatory activity, suggesting that bulkier groups (e.g., 2-methylbenzyl) might reduce solubility but improve membrane permeability.
8-Position Substitutions: The 4-benzylpiperidinyl group in the target compound differs from piperazinyl () or 3-aminopiperidinyl () moieties. In , the 3-aminopiperidinyl group in BI 1356 contributed to prolonged DPP-4 inhibition, suggesting that the target compound’s 4-benzylpiperidinyl group may similarly enhance duration of action but with distinct selectivity.
Biological Activity Trends: DPP-4 Inhibition: BI 1356 () highlights the importance of basic nitrogen in the 8-position substituent for DPP-4 binding. The target compound’s 4-benzylpiperidinyl group lacks an amino group but may engage in hydrophobic interactions. Cardiovascular Effects: demonstrates that 8-alkylamino derivatives (e.g., compound 15) exhibit antiarrhythmic activity (LD₅₀/ED₅₀ = 55.0), likely due to alpha-adrenergic receptor modulation. The target compound’s 8-substituent may lack direct receptor affinity but could influence metabolic stability. Antiasthmatic Potential: correlates electron-withdrawing substituents (e.g., dichlorophenyl in compound 8) with enhanced vasodilatory activity. The target’s 2-methylbenzyl group, being electron-donating, may shift activity toward other pathways.
Biological Activity
The compound 8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule belonging to the purine family. Its unique structure incorporates various functional groups, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 471.605 g/mol. The structure features a purine core substituted with a benzylpiperidine moiety and a methylbenzyl group. These substitutions are believed to enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C28H33N5O2 |
| Molecular Weight | 471.605 g/mol |
| LogP | 4.5092 |
| Polar Surface Area | 47.413 |
| Hydrogen Bond Acceptors | 6 |
Neuropharmacological Effects
Research indicates that compounds structurally similar to This compound may exhibit significant effects on the central nervous system (CNS). The compound's structural features suggest potential interactions with neurotransmitter systems, particularly dopamine and serotonin pathways. Such interactions could make it a candidate for treating mood disorders and neurodegenerative diseases .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in neurotransmitter regulation. For instance, it may act as an inhibitor of adenosine receptors or other enzyme systems that modulate neurotransmitter levels. This inhibition could be beneficial in conditions where neurotransmitter dysregulation is prominent.
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Modulation : The compound may bind to and modulate the activity of various receptors, including adenosine receptors and dopamine receptors.
- Enzyme Inhibition : It may inhibit enzymes involved in the metabolism of neurotransmitters or other signaling molecules.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to This compound :
- Neuroprotective Effects : A study demonstrated that similar compounds showed neuroprotective effects in models of neurodegeneration by reducing oxidative stress markers and inflammation.
- Antidepressant Activity : Research indicated that derivatives of this compound exhibited antidepressant-like effects in animal models by enhancing serotonergic transmission .
- Antitumor Activity : Preliminary findings suggest that the compound may possess antitumor properties, potentially through modulation of cell signaling pathways involved in proliferation and apoptosis .
Comparative Analysis with Related Compounds
To better understand the unique properties of This compound , it is beneficial to compare it with other structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Theophylline | C7H8N4O2 | Bronchodilator; lacks piperidine substitution |
| Fenethylline | C15H18N4O | Amphetamine-like effects; shares xanthine structure |
| Caffeine | C8H10N4O2 | Stimulant; simpler structure |
These comparisons highlight how the structural modifications in This compound may enhance its therapeutic potential compared to traditional purines.
Q & A
Q. What synthetic methodologies are established for this compound?
The synthesis involves multi-step nucleophilic substitutions and purine functionalization. Piperidine derivatives are introduced via Mitsunobu reactions or alkylation (e.g., K₂CO₃ in DMF at 60°C). Key intermediates like 7-(2-methylbenzyl)-1,3-dimethylpurine-2,6-dione are modified at the 8-position using (4-benzylpiperidin-1-yl)methyl groups. Solvent selection (ethanol/DCM) and temperature control (40–80°C) optimize yields .
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Piperidine coupling | K₂CO₃, DMF, 60°C | 78–85 | |
| Purine alkylation | EtOH, reflux | 65–72 |
Q. Which analytical techniques confirm structural integrity?
- NMR : ¹H/¹³C NMR verifies substitution patterns (e.g., benzylpiperidinyl methyl protons at δ 3.7–4.1 ppm; purine carbonyl carbons at ~170 ppm) .
- HPLC : C18 columns with methanol-buffer mobile phases (65:35 ratio) achieve >95% purity .
- Mass spectrometry : ESI-TOF confirms molecular weight accuracy (±5 ppm) .
Q. What in vitro assays assess preliminary bioactivity?
- Kinase inhibition profiling (radiometric/fluorescence assays) .
- Cytotoxicity screening (MTT assays in HepG2/MCF-7 cells) .
- Metabolic stability in liver microsomes (1 mg/mL protein) .
Advanced Research Questions
Q. How to design SAR studies for the benzylpiperidinyl and 2-methylbenzyl moieties?
- Isosteric replacements : 4-Fluorobenzyl ( ) evaluates electronic effects .
- Steric modifications : Vary alkyl chains on piperidine (e.g., n-hexyl vs. pentyl in ) .
- Parallel synthesis : Generate 10–20 analogs with controlled substitutions for enzymatic IC₅₀ determination .
| Position | Modification | Bioactivity Trend | Source |
|---|---|---|---|
| 8-Piperidinyl | 4-Benzyl → 4-Fluorophenyl | IC₅₀ ↓ 30% | |
| 7-Benzyl | 2-Methyl → 3-Chloro | Solubility ↓ 50% |
Q. How to resolve contradictions in solubility/metabolic stability data?
- Standardize conditions (pH 7.4 PBS, 25°C; DMSO <0.1%) .
- Use orthogonal assays (nephelometry vs. HPLC-UV) .
- Cross-validate metabolic stability in multiple microsome batches .
Q. How to develop a validated HPLC method for plasma quantification?
- Mobile phase : Methanol/sodium acetate buffer (65:35, pH 4.6) with 1-octanesulfonate .
- Column : C18 (5 μm, 250 × 4.6 mm) at 1 mL/min .
- Validation : Linearity (1–100 μg/mL, R² >0.99), intra-day precision (<5% RSD) .
Q. What computational strategies improve blood-brain barrier permeability?
- Molecular dynamics : Target LogP (2–4) and polar surface area (<90 Ų) .
- QSAR models : Correlate piperidine substituents with P-gp efflux ratios .
- Docking studies : Predict interactions with tight junction proteins .
Q. What stability considerations are critical during storage?
- Lyophilize at -20°C under argon to prevent hydrolysis (monitor via TLC every 6 months) .
- Add 0.1% BHT to inhibit benzyl group oxidation .
Q. How to investigate off-target effects in kinase profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
